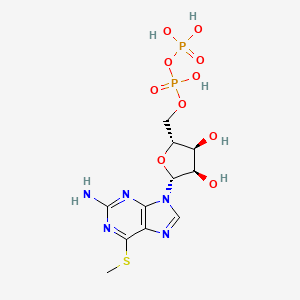
6-S-Methyl-6-thioguanosine 5'-(Trihydrogen Diphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) is a chemical compound with the molecular formula C11H17N5O10P2S and a molecular weight of 473.29 g/mol. It is an impurity of Thioguanosine Diphosphate, a thiopurine metabolite found in red blood cells of patients undergoing long-term azathioprine therapy.
Méthodes De Préparation
The synthesis of 6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) involves several steps. One common method includes the reaction of guanosine derivatives with methylthiolating agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of leukemia and other cancers. It is also used in the study of thiopurine metabolism and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) involves its conversion to active metabolites within the cell. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanosine monophosphate (TGMP). This metabolite is further converted to thioguanosine triphosphate (TGTP), which is incorporated into DNA and RNA, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) is similar to other thiopurine compounds such as 6-thioguanine and 6-mercaptopurine. it is unique in its specific methylthiolated structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Propriétés
Formule moléculaire |
C11H17N5O10P2S |
|---|---|
Poids moléculaire |
473.30 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2S/c1-29-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
PCBXOQKNLUKMBL-KQYNXXCUSA-N |
SMILES isomérique |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


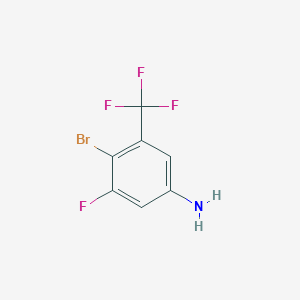
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)



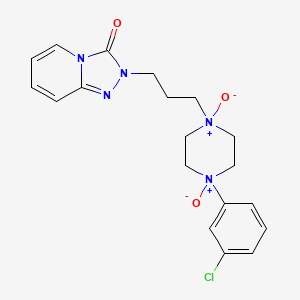
![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)

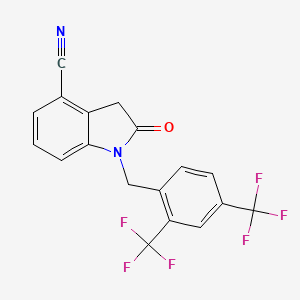
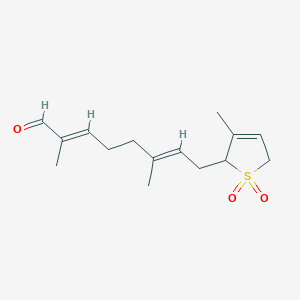
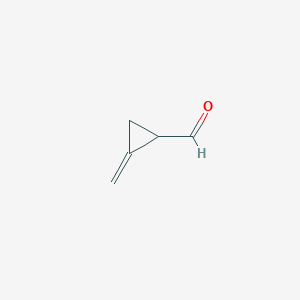
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
